methyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
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Description
“Methyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate” is a complex organic compound . It has been synthesized in the context of multi-component reactions, which are advantageous for creating functionalized molecular structures .
Synthesis Analysis
The synthesis of this compound has been achieved through a one-pot, four-component reaction . This involves condensing dimethyl phthalate with 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol . The method is environmentally friendly, simple, and proceeds under mild reaction conditions .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups . The structure includes a chromene core, which is a common feature in many biologically active compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are multi-component reactions . These reactions allow for the formation of new C–C, C–N, and C–O bonds . The use of L-proline as a catalyst promotes a variety of transformations due to its secondary amine functionality .Future Directions
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been synthesized and studied for their potential pharmacological properties .
Mode of Action
The compound is synthesized by condensing dimethyl phthalate with 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including those involved in anticonvulsant, cardiotonic, and vasorelaxant activities .
Result of Action
Similar compounds have shown potential pharmacological properties, suggesting that this compound may also have significant biological effects .
Action Environment
The synthesis of the compound is environmentally friendly and proceeds under mild reaction conditions .
Properties
IUPAC Name |
methyl 2-amino-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydro-4H-chromene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-19(2)9-12(21)15-13(10-19)24-17(20)16(18(22)23-3)14(15)11-7-5-4-6-8-11/h4-8,14H,9-10,20H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNOTWAEVQQITB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3)C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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